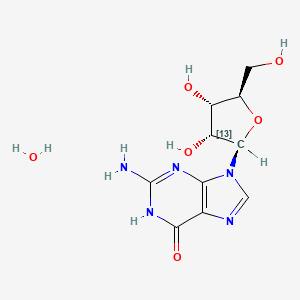
guanosine-1'-13C monohydrate
描述
Guanosine-1’-13C monohydrate: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 1’ position of the guanosine molecule. Guanosine itself is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanosine-1’-13C monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose ring or the guanine base. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of guanosine-1’-13C monohydrate involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and pharmaceutical industries .
化学反应分析
Types of Reactions: Guanosine-1’-13C monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine derivatives.
Reduction: Reduction reactions can convert guanosine-1’-13C monohydrate into its reduced forms.
Substitution: The nucleophilic substitution reactions can replace specific functional groups in the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various guanosine derivatives, which are used in further research and development .
科学研究应用
Chemistry: Guanosine-1’-13C monohydrate is used in metabolic flux analysis to study the metabolic pathways and fluxes in cells. It helps in understanding the biochemical processes and the role of nucleosides in cellular metabolism .
Biology: In biological research, this compound is used to trace the incorporation of guanosine into nucleic acids. It aids in studying DNA and RNA synthesis, replication, and repair mechanisms .
Medicine: Guanosine-1’-13C monohydrate is used in drug development to study the pharmacokinetics and pharmacodynamics of nucleoside analogs. It helps in understanding the metabolism and distribution of drugs in the body .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. It is also used in the production of stable isotope-labeled compounds for research and development .
作用机制
Guanosine-1’-13C monohydrate exerts its effects by incorporating into nucleic acids and participating in various biochemical processes. The carbon-13 isotope serves as a tracer, allowing researchers to study the metabolic pathways and interactions of guanosine in cells. The molecular targets include DNA and RNA polymerases, which are involved in nucleic acid synthesis and repair .
相似化合物的比较
Guanosine: The non-labeled form of guanosine, which is widely used in biochemical and pharmaceutical research.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, used in DNA synthesis studies.
Guanosine-5’-triphosphate: A nucleotide analog used in studies of signal transduction and energy transfer
Uniqueness: Guanosine-1’-13C monohydrate is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the metabolic fate of nucleosides is crucial .
属性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-LEKQEWCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















